molecular formula C10H11Cl B592486 ((E)-3-CHLORO-1-METHYL-PROPENYL)-BENZENE CAS No. 1794-51-0

((E)-3-CHLORO-1-METHYL-PROPENYL)-BENZENE

Cat. No.: B592486
CAS No.: 1794-51-0
M. Wt: 166.648
InChI Key: FYTYGMGBSVFRNC-UHFFFAOYSA-N
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Description

((E)-3-Chloro-1-methyl-propenyl)-benzene is an aromatic compound featuring a benzene ring substituted with a chloro-methylpropenyl group in the (E)-configuration. This structure combines the electron-withdrawing effects of the chlorine atom with the steric and electronic influences of the methyl and propenyl groups. The (E)-stereochemistry may further influence its reactivity and intermolecular interactions, as seen in related alkenylbenzene derivatives .

Properties

CAS No.

1794-51-0

Molecular Formula

C10H11Cl

Molecular Weight

166.648

IUPAC Name

4-chlorobut-3-en-2-ylbenzene

InChI

InChI=1S/C10H11Cl/c1-9(7-8-11)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

FYTYGMGBSVFRNC-UHFFFAOYSA-N

SMILES

CC(C=CCl)C1=CC=CC=C1

Synonyms

((E)-3-CHLORO-1-METHYL-PROPENYL)-BENZENE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following benzene derivatives share functional or structural similarities with ((E)-3-chloro-1-methyl-propenyl)-benzene:

Compound Key Substituents Synthesis Method Key Applications/Properties Reference
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, N,O-bidentate group Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol Metal-catalyzed C–H bond functionalization
Chlorobenzamide Chloro, amide Amidation of chlorobenzoyl chloride Pharmaceutical intermediates
Allylbenzene Propenyl Friedel-Crafts alkylation Polymerization, fragrance industry
Target Compound (E)-3-chloro-1-methyl-propenyl Likely Claisen-Schmidt condensation* Potential catalytic or synthetic intermediate

*Inferred synthesis route based on analogous propenylbenzene derivatives.

Key Differences and Trends

  • Functional Groups : Unlike N-(2-Hydroxy...-methylbenzamide , the target compound lacks an amide or hydroxyl group, which reduces its capacity for hydrogen bonding but enhances hydrophobicity. The chloro and propenyl groups may promote electrophilic reactivity or participate in Heck-type coupling reactions.
  • Characterization : Spectroscopic methods (NMR, IR) and X-ray crystallography, as employed in , are standard for confirming structures of such derivatives. SHELX software is widely used for crystallographic refinement, suggesting its applicability to the target compound.

Data Tables

Table 1: Molecular Properties of Selected Benzene Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
N-(2-Hydroxy...methylbenzamide C₁₃H₁₉NO₂ 221.30 120–122*
Allylbenzene C₉H₁₀ 118.18 -80 156–157
Target Compound C₁₀H₁₁Cl 166.65†

*Data from ; †Calculated molecular weight.

Table 2: Spectroscopic Characterization Techniques

Technique Application in Relevance to Target Compound
¹H NMR Confirmed methyl and hydroxyl groups Expected to resolve propenyl and chloro substituents
X-ray Crystallography Determined crystal structure Critical for confirming (E)-stereochemistry
GC-MS Purity analysis Applicable for verifying synthetic yield

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